B1575420 Antigen NY-CO-13 (65-73)

Antigen NY-CO-13 (65-73)

カタログ番号 B1575420
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cellular tumor antigen p53

科学的研究の応用

1. Immunogenic Tumor Antigen and Vaccine Candidate

  • NY-ESO-1, previously known as NY-CO-13, has transitioned rapidly from molecular, cellular, and immunological description to a vaccine and immunotherapy candidate. It elicits spontaneous antibody and T-cell responses in cancer patients, making it a focus for various clinical trials in immunotherapy (Gnjatic et al., 2006).

2. Correlation with Humoral and Cellular Immune Responses

  • NY-ESO-1 is associated with humoral immunity in patients with advanced NY-ESO-1-expressing tumors. This antigen has demonstrated a correlation between CD8+ T cell and humoral immune responses in cancer patients (Jäger et al., 2000).

3. Role in CD4+ T Lymphocyte Responses

  • The antigen plays a critical role in generating antigen-specific cytotoxic T lymphocyte and antibody responses. Studies have identified NY-ESO-1–derived peptides that are recognized by CD4+ T lymphocytes in cancer patients (Jäger et al., 2000).

4. Broad Integrated Antibody and T Cell Responses

  • NY-ESO-1 combined with adjuvants has shown to induce broad integrated antibody and CD4(+) and CD8(+) T cell responses in humans, highlighting its potential in immunotherapy applications (Davis et al., 2004).

5. Immunotherapy in Ovarian Cancer

  • Vaccination with NY-ESO-1 peptides in ovarian cancer patients has shown minimal toxicity and induces specific T-cell immunity. This suggests its potential as a therapeutic approach in epithelial ovarian cancer (Diefenbach et al., 2008).

6. Induction of Primary Immunity in Cancer Patients

  • NY-ESO-1 peptides have been used in clinical trials to induce primary peptide-specific CD8+ T-cell reactions and delayed-type hypersensitivity responses in patients with metastatic NY-ESO-1-expressing cancers (Jäger et al., 2000).

7. Impact on Esophageal Cancer Patients' Immune Response

  • A clinical trial using NY-ESO-1 protein as a cancer vaccine for advanced cancer patients, including those with esophageal cancer, showed the induction of antibody, and CD4 and CD8 T-cell responses, demonstrating its potential in cancer treatment (Wada et al., 2008).

8. Application in CD4+ T-cell Vaccination

  • NY-ESO-1-derived peptides are promising candidates for CD4+ stimulating vaccine applications across various cancer types due to their broad MHC II-restricted peptide recognition (Neumann et al., 2004).

特性

配列

RMPEAAPPV

ソース

Homo sapiens (human)

保存方法

Common storage 2-8℃, long time storage -20℃.

同義語

P53_HUMAN Cellular tumor antigen p53 (Tumor suppressor p53) (Phosphoprotein p53) (Antigen NY-CO-13) (65-73)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。